13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
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Overview
Description
13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound characterized by its tricyclic structure
Preparation Methods
The synthesis of 13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves a transition metal-free one-pot cascade reaction. This method utilizes biomass-derived levulinic acid as a starting material. The reaction proceeds under mild conditions, involving the formation of C–N and C–O bonds. The process typically employs methyl chloroformate and variously substituted o-aminobenzyl alcohols, with triethylamine as a base in toluene at room temperature, yielding good to excellent results .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methoxy and benzodioxole groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, targeting the tricyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by the aromatic rings, with common reagents including halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the aromatic rings or the tricyclic core.
Scientific Research Applications
13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxyphenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other tricyclic structures with benzodioxole and methoxyphenyl groups. These compounds share some chemical properties but differ in their specific arrangements and functional groups. Examples include:
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
- Related polycyclic compounds synthesized from levulinic acid
The uniqueness of 13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione lies in its specific tricyclic structure and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23N3O6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |
InChI |
InChI=1S/C25H23N3O6/c1-26-21-19(24(29)27(2)25(26)30)20(14-4-7-16(31-3)8-5-14)28-10-11-32-23(22(21)28)15-6-9-17-18(12-15)34-13-33-17/h4-9,12,23H,10-11,13H2,1-3H3 |
InChI Key |
JNQHSVBSRQMCDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)OC)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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